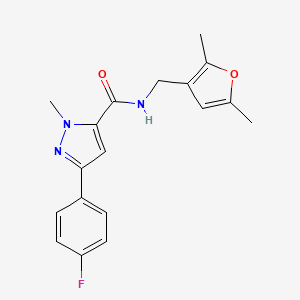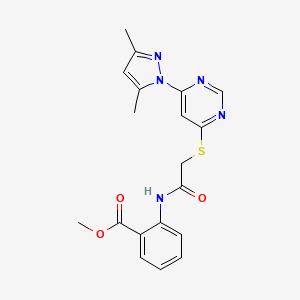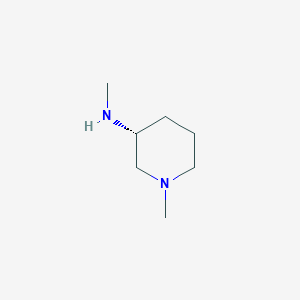
2,2-Difluoro-1-(oxan-4-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-1-(oxan-4-yl)ethanone is a chemical compound with the molecular formula C7H10F2O2 and a molecular weight of 164.15 g/mol . It is characterized by the presence of two fluorine atoms and an oxan-4-yl group attached to an ethanone backbone. This compound has gained attention in various fields of research due to its unique chemical structure and potential biological activity.
Preparation Methods
The synthesis of 2,2-Difluoro-1-(oxan-4-yl)ethanone typically involves the reaction of 2,2-difluoroethanol with oxan-4-one under specific reaction conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the 2,2-difluoroethanol, followed by the addition of oxan-4-one to form the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2,2-Difluoro-1-(oxan-4-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2-Difluoro-1-(oxan-4-yl)ethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,2-Difluoro-1-(oxan-4-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in their activity or function. The fluorine atoms in the compound can enhance its binding affinity to these targets, resulting in more potent biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
2,2-Difluoro-1-(oxan-4-yl)ethanone can be compared with other similar compounds, such as:
2,2-Difluoroethanol: A simpler compound with similar fluorine substitution but lacking the oxan-4-yl group.
2,2-Difluoro-1-(tetrahydro-2H-pyran-4-yl)ethanone: A structurally similar compound with a different ring structure.
Properties
IUPAC Name |
2,2-difluoro-1-(oxan-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2O2/c8-7(9)6(10)5-1-3-11-4-2-5/h5,7H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZQRITGOEAWJSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)ACETAMIDE](/img/structure/B2920009.png)
![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-nitrofuran-2-carboxamide](/img/structure/B2920010.png)
![1-[3-(Pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-(pyrrolidine-1-sulfonyl)-1,4-diazepane](/img/structure/B2920012.png)








![8-[(2-Furylmethyl)thio]-5-nitroquinoline](/img/structure/B2920028.png)

![N1-(4-fluorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2920030.png)
